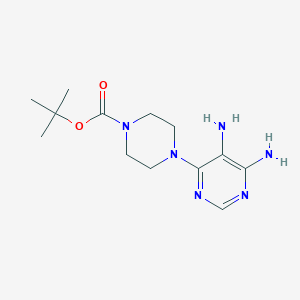
Tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 It is a derivative of piperazine and pyrimidine, featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(5,6-diaminopyrimidin-4-yl)piperazine.
Protection of Piperazine: The piperazine nitrogen atoms are protected using a tert-butyl carbamate (Boc) group.
Formation of the Ester: The protected piperazine is then reacted with tert-butyl chloroformate to form the tert-butyl ester.
Reaction Conditions:
- The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- The reaction temperatures are usually maintained between 0°C and room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperazine or pyrimidine rings.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C13H22N6O2 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(5,6-diaminopyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(14)10(15)16-8-17-11/h8H,4-7,14H2,1-3H3,(H2,15,16,17) |
Clave InChI |
WLFCTCFODMTHGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




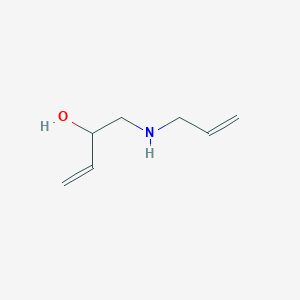
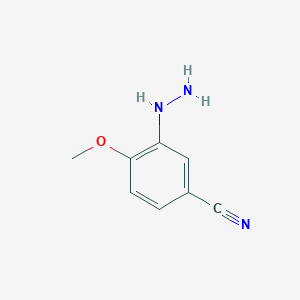
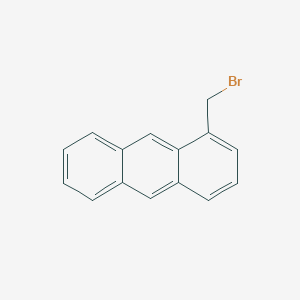
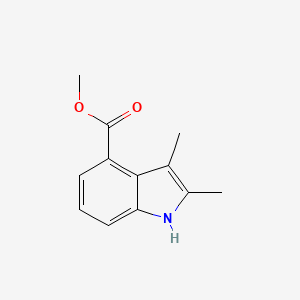
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
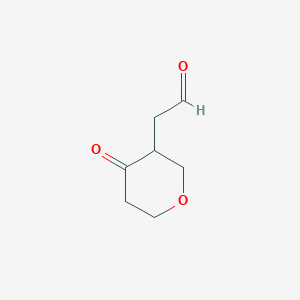
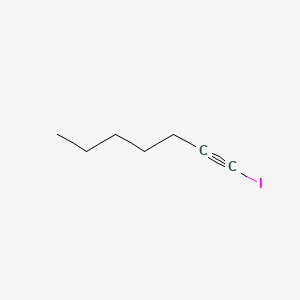

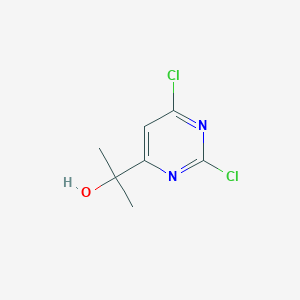

![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)

